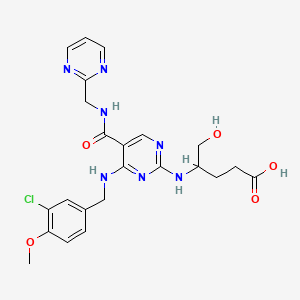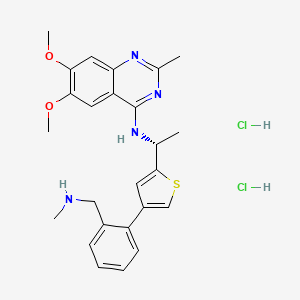
BRD20322
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BRD20322 is a novel potent inhibitor of spCas9, disrupting spCas9-DNA binding and exerting dose and temporal control of spCas9 in human cell lines.
Applications De Recherche Scientifique
1. Cancer Research
BRD20322 is notably utilized in cancer research. The National Cancer Institute's biospecimen research database (BRD) is an essential community resource for improving specimen quality in cancer research. It helps in minimizing preanalytical variability and enhancing the quality of biospecimens used in cancer studies, thereby ensuring more reliable analytical results (Engel et al., 2016).
2. Clinical Research
The Biomedical Research Integrated Domain Group (BRIDG) project involves this compound in clinical research, focusing on the semantics of clinical research. This collaborative initiative aims to develop a model for the shared understanding of clinical research semantics, fostering semantic interoperability across pharmaceutical, regulatory, and research organizations (Fridsma et al., 2008).
3. Bovine Respiratory Disease Research
In veterinary medicine, this compound has been applied to bovine respiratory disease (BRD) research. This research has contributed significantly to understanding the disease, aiding in the development of new vaccines and antibiotics for bovine respiratory diseases (Fulton, 2009).
4. Bioinformatics Resource Center
This compound also plays a role in the Bacterial and Viral Bioinformatics Resource Center (BV-BRC), which combines the functionalities of bacterial and viral resources to provide unified data models and enhanced web-based visualization tools for researchers in these fields (Olson et al., 2022).
5. Bromodomain-Containing Proteins in Disease
Research involving this compound extends to the study of bromodomain-containing proteins, which are crucial in the regulation of gene expression and are frequently dysregulated in diseases like cancer. These studies focus on understanding the roles of these proteins and developing targeted treatment strategies (Fujisawa & Filippakopoulos, 2017).
6. Rubber Composition and Properties
This compound has been used in studies investigating rubber, its composition, structure, properties, and applications. This research aims to contribute to the chemical education community, offering contextualized approaches for teaching chemistry (Andrighetto et al., 2020).
7. Genetic Material Research
The Gene Engineering Division of RIKEN BioResource Center (BRC), utilizing this compound, focuses on the collection, maintenance, and distribution of genetic materials, which are fundamental for studying biological phenomena. This contributes significantly to the research community, especially in genetics (Yokoyama et al., 2010).
8. Multiangle Remote Sensing
This compound has applications in multiangle remote sensing, particularly in studying the Earth's land, ocean, and atmosphere. This research focuses on the bidirectional reflectance distribution function (BRDF) of land surfaces and is crucial in environmental and ecological studies (Liang et al., 2000).
Propriétés
Formule moléculaire |
C27H31N3O2 |
|---|---|
Poids moléculaire |
429.564 |
Nom IUPAC |
Cyclohexyl((3aR,4S,9bS)-4-(hydroxymethyl)-5-methyl-8-(pyridin-3-ylethynyl)-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinolin-1-yl)methanone |
InChI |
InChI=1S/C27H31N3O2/c1-29-24-12-11-19(9-10-20-6-5-14-28-17-20)16-23(24)26-22(25(29)18-31)13-15-30(26)27(32)21-7-3-2-4-8-21/h5-6,11-12,14,16-17,21-22,25-26,31H,2-4,7-8,13,15,18H2,1H3/t22-,25+,26-/m0/s1 |
Clé InChI |
RJPOOYBWNWFNOM-DFCKQENNSA-N |
SMILES |
O=C(C1CCCCC1)N2CC[C@@]3([H])[C@@H](CO)N(C)C4=C(C=C(C#CC5=CC=CN=C5)C=C4)[C@]32[H] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BRD20322; BRD-20322; BRD 20322 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5S)-5-(4-chlorophenyl)-N-[4-(4-fluorophenoxy)phenyl]-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide](/img/structure/B1192259.png)
![(5S)-N-[2-(4-fluorophenoxy)pyrimidin-5-yl]-5-(4-fluorophenyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide](/img/structure/B1192263.png)
